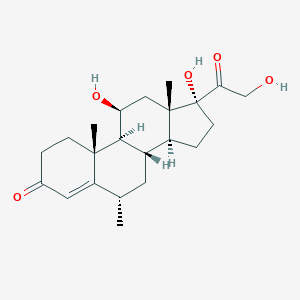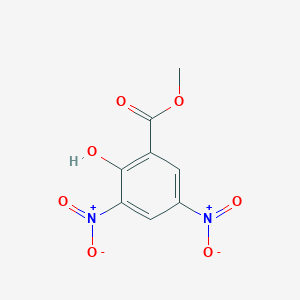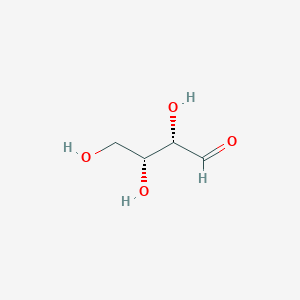
D-苏糖
描述
D-Threose is a four-carbon monosaccharide, specifically an aldotetrose, which means it contains an aldehyde group. It is one of the simplest sugars and exists as a diastereomer of D-erythrose. The term “threose” can refer to both the D- and L- stereoisomers, as well as the racemic mixture of these isomers . D-Threose is characterized by its unique spatial arrangement of hydroxyl groups, which distinguishes it from other similar sugars.
科学研究应用
D-Threose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and nucleic acid analogs.
Biology: D-Threose is studied for its role in metabolic pathways and its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing into the use of D-threose and its derivatives in drug development and therapeutic applications.
Industry: D-Threose is used in the production of fine chemicals and as a chiral building block in various industrial processes
作用机制
Target of Action
D-Threose, a naturally occurring carbohydrate , has been studied for its potential medical and biochemical applications . It has been found to have various biochemical and physiological effects, and is being explored as a potential therapeutic agent for a range of medical conditions .
Mode of Action
D-threose is believed to act on multiple pathways, including the regulation of glucose metabolism and the immune system . Additionally, D-Threose is thought to act on mitochondria and the endoplasmic reticulum, and regulate the expression of genes involved in glucose metabolism .
Biochemical Pathways
D-Threose is involved in a synthetic metabolic pathway enabling the carbon-conserving biosynthesis of the versatile platform molecule 2,4-dihydroxybutyric acid (DHB) from this compound . The linear pathway chains ethylene glycol dehydrogenase, D-threose aldolase, D-threose dehydrogenase, D-threono-1,4-lactonase, D-threonate dehydratase and 2-oxo-4-hydroxybutyrate reductase enzyme activities in succession .
Pharmacokinetics
It’s known that d-threose is relatively stable and non-toxic . It’s difficult to measure precisely in biological systems and also challenging to obtain in large quantities .
Result of Action
D-Threose has been found to have various biochemical and physiological effects. It has been shown to increase glucose uptake in cells and improve glucose tolerance in diabetic mice . Additionally, D-Threose has been found to reduce inflammation and improve cardiovascular health . D-Threose has also been found to reduce oxidative stress and improve mitochondrial function .
准备方法
Synthetic Routes and Reaction Conditions: D-Threose can be synthesized through various methods. One common approach involves the selective degradation of D-glucose. This process includes the oxidation of D-glucose with lead tetraacetate, which results in the formation of di-0-formyl-D-erythrose. The ester groups are then hydrolyzed to yield D-threose . Another method involves the use of threonine aldolases, which catalyze the formation of D-threose from glycine and an aldehyde .
Industrial Production Methods: Industrial production of D-threose often relies on biocatalysis due to its high stereoselectivity and mild reaction conditions. Threonine aldolases from various bacterial and fungal species are employed to produce D-threose efficiently .
化学反应分析
Types of Reactions: D-Threose undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: D-Threose can be oxidized to form D-threonic acid using oxidizing agents such as nitric acid.
Reduction: Reduction of D-threose can yield D-threitol, a sugar alcohol.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Major Products:
Oxidation: D-threonic acid
Reduction: D-threitol
Substitution: Various substituted derivatives depending on the reagents used
相似化合物的比较
D-Erythrose: A diastereomer of D-threose, differing in the spatial arrangement of hydroxyl groups.
L-Threose: The enantiomer of D-threose, having the opposite configuration at all chiral centers.
D-Threitol: The reduced form of D-threose, a sugar alcohol.
Uniqueness: D-Threose is unique due to its specific spatial arrangement of hydroxyl groups, which affects its reactivity and interactions with other molecules. This uniqueness makes it valuable in the synthesis of specific derivatives and in studying stereochemical effects in biochemical reactions .
属性
IUPAC Name |
(2S,3R)-2,3,4-trihydroxybutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBSYETUWUMLBZ-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017421 | |
| Record name | D-(-)-Threose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95-43-2, 29884-64-8 | |
| Record name | D-Threose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Threose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Threose, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029884648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-(-)-Threose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-(-)-threose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THREOSE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B74AT64234 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | THREOSE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EHO9A06LX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: D-Threose has a molecular formula of C4H8O4 and a molecular weight of 120.10 g/mol.
A: Yes, many studies utilize various spectroscopic techniques to characterize D-threose and its derivatives. For instance, 1H NMR spectroscopy has been widely employed to determine the absolute configuration at C-1 in synthesized Dimethyl (1,2,3,4-Tetrahydroxybutyl)phosphonates derived from D-threose. [, ] Additionally, 13C-NMR spectra are used to confirm the production of D-threose through enzymatic reactions. []
A: In its syrupy state, D-threose primarily exists as a mixture of dimeric forms. [] In aqueous solutions, it exists as a mixture of furanoses, the aldehydrol form, and a small percentage (>1%) of the aldehydo form. []
A: Yes, D-threose serves as a valuable starting material in various organic syntheses. For example, it is used in the synthesis of enantiomeric Dimethyl (1,2,3,4-Tetrahydroxybutyl)phosphonates, [, ] as well as in the preparation of 1-C14 pentonic acids via cyanohydrin synthesis. [] It has also been successfully utilized in indium- and zinc-mediated acyloxyallylation reactions, showcasing its versatility as a building block for more complex molecules. []
A: Yes, D-threose acts as a substrate for certain enzymes. Notably, it is a substrate for aldose reductase in the lens, leading to the formation of D-threitol. [] This reaction is significant in the context of ascorbic acid degradation and lens protein glycation. [] Additionally, D-threose can be isomerized to D-erythrulose using L-rhamnose isomerase, highlighting its role in the production of rare sugars. []
A: The stereoselectivity of 1,3-dipolar cycloadditions of D-threose-derived nitrones with maleimides depends on the steric hindrance around the nitrone functionality. [] Bulky substituents on the cyclic acetal protecting groups of D-threose can influence the diastereoselectivity of the cycloaddition, highlighting the importance of steric factors in these reactions.
A: Research has demonstrated that conjugating cyclopamine with non-metabolic sugars, such as D-threose, can significantly improve its GI50 value compared to its unglycosylated counterpart. [] This approach highlights the potential of using D-threose as a modifying agent to enhance the efficacy of certain drugs.
A: Several analytical methods are employed to characterize D-threose. Gas-liquid chromatography (GLC) coupled with mass spectrometry (GC-MS) is used to detect D-threose and other sugars as minor reducing terminals in the oxidative degradation products of β-cyclodextrin. [] Thin layer chromatography (TLC) is utilized to analyze the products of enzymatic reactions involving D-threose, allowing for the identification of specific compounds. [] High-performance liquid chromatography (HPLC) is also employed to confirm the production of D-threose via enzymatic isomerization. []
A: Research on D-threose has implications across various disciplines. In biochemistry, understanding the enzymatic reactions involving D-threose provides insights into metabolic pathways and potential strategies for rare sugar production. [, ] In organic synthesis, D-threose serves as a valuable chiral building block for synthesizing complex molecules, including pharmaceuticals. [, ] Furthermore, studies exploring D-threose's role in ascorbic acid degradation and lens protein glycation contribute to ophthalmological research. [] This multidisciplinary approach highlights the importance of D-threose research in various scientific fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Azabicyclo[3.2.1]octan-2-one](/img/structure/B119524.png)



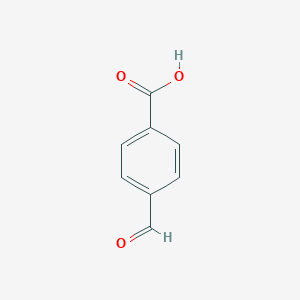
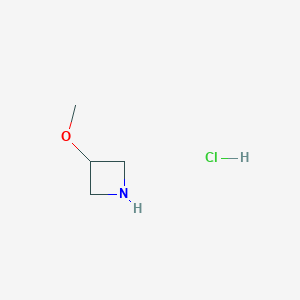
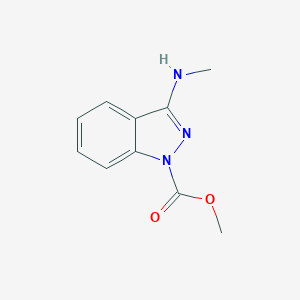

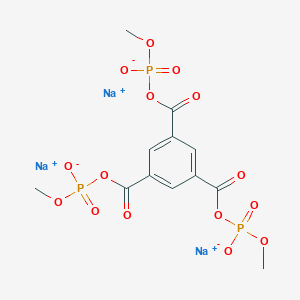
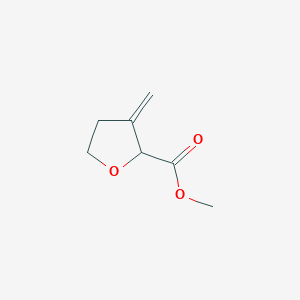
![[1-(1-methylazepan-3-yl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B119559.png)
